molecular formula C22H25N5O2 B11633976 2,5-Pyrrolidinedione, 3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 441782-76-9

2,5-Pyrrolidinedione, 3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1-[4-(2-phenyldiazenyl)phenyl]-

Cat. No.: B11633976
CAS No.: 441782-76-9
M. Wt: 391.5 g/mol
InChI Key: UJRBMTQUMQJDHR-UHFFFAOYSA-N
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Description

3-(4-METHYL-1,4-DIAZEPAN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticonvulsant and antinociceptive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYL-1,4-DIAZEPAN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach includes the reaction of tryptamine, aromatic aldehyde, and methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate under controlled heating conditions . The reaction is followed by a series of purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYL-1,4-DIAZEPAN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-METHYL-1,4-DIAZEPAN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-METHYL-1,4-DIAZEPAN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE involves its interaction with voltage-gated sodium and calcium channels. It inhibits these channels, thereby reducing neuronal excitability and providing anticonvulsant effects . Additionally, it may interact with GABA transporters, enhancing inhibitory neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-METHYL-1,4-DIAZEPAN-1-YL)-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to modulate multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

441782-76-9

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

3-(4-methyl-1,4-diazepan-1-yl)-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H25N5O2/c1-25-12-5-13-26(15-14-25)20-16-21(28)27(22(20)29)19-10-8-18(9-11-19)24-23-17-6-3-2-4-7-17/h2-4,6-11,20H,5,12-16H2,1H3

InChI Key

UJRBMTQUMQJDHR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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